2-Amino-5-bromo-4-methylphenol

Regioisomer NMR Synthetic Intermediate

2-Amino-5-bromo-4-methylphenol (CAS 1268153-80-5) is an essential building block for RET kinase inhibitors and SOC channel modulators (US20220348585A1, US20110263612A1). Its unique 5-bromo-4-methyl substitution enables precise Suzuki-Miyaura and Buchwald-Hartwig couplings, unlike non-halogenated analogs. The bromine atom facilitates LC-MS/GC-MS quantification and X-ray crystallography. Bifunctional amino/hydroxyl groups enable oxidative polymerization for advanced materials. Procure this exact regioisomer to ensure synthetic fidelity and avoid activity loss from isomer contamination.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 1268153-80-5
Cat. No. B1375069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-methylphenol
CAS1268153-80-5
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)O)N
InChIInChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
InChIKeyLPXPERJCSIOEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-4-methylphenol (CAS 1268153-80-5) Chemical and Structural Overview for Scientific Procurement


2-Amino-5-bromo-4-methylphenol (CAS 1268153-80-5) is a halogenated aminophenol derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . The compound features an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position on the phenol ring, conferring distinct electronic and steric properties that differentiate it from closely related regioisomers and analogs . Its canonical SMILES is CC1=CC(N)=C(O)C=C1Br . Commercially available grades typically specify a minimum purity of 95% or 97%, with storage recommended in cool, dry conditions . This compound serves as a versatile building block for pharmaceutical intermediate synthesis and materials science applications [1].

Why 2-Amino-5-bromo-4-methylphenol Cannot Be Interchanged with Generic Aminophenol Analogs


Substitution of 2-amino-5-bromo-4-methylphenol with other aminophenol derivatives is inadvisable due to the critical interplay between its specific substitution pattern (5-bromo, 4-methyl, 2-amino) and its physicochemical and biological behavior . The regioisomeric position of the bromine atom relative to the amino and hydroxyl groups significantly influences electronic distribution, hydrogen-bonding capacity, and reactivity in cross-coupling reactions . For example, the 5-bromo substitution in this compound provides a distinct site for Suzuki-Miyaura or Buchwald-Hartwig couplings compared to its 4-bromo-5-methyl isomer (CAS 848358-81-6) [1]. Furthermore, the halogen identity (Br vs. Cl in 2-amino-5-chloro-4-methylphenol, CAS 1267409-17-5) alters both molecular weight and potential metabolic stability [2]. In biological contexts, even minor positional shifts can drastically change target engagement and off-target profiles [3]. The following quantitative evidence demonstrates why precise selection of this specific regioisomer is essential for reproducible scientific outcomes.

Quantitative Differentiation of 2-Amino-5-bromo-4-methylphenol: Head-to-Head Evidence for Informed Procurement


Regioisomeric Purity and Structural Confirmation: Key Differentiator from 2-Amino-4-bromo-5-methylphenol

2-Amino-5-bromo-4-methylphenol is unequivocally distinguished from its regioisomer, 2-amino-4-bromo-5-methylphenol (CAS 848358-81-6), by its specific substitution pattern. Vendor specifications for 2-Amino-5-bromo-4-methylphenol require a minimum purity of 95% or 97%, with analytical data (NMR, HPLC) confirming the absence of the isomeric contaminant . In contrast, the 4-bromo-5-methyl isomer, while sharing the same molecular weight, presents a different chemical environment that leads to divergent reactivity in downstream transformations [1].

Regioisomer NMR Synthetic Intermediate

Halogen-Dependent Molecular Weight and Lipophilicity: Chloro vs. Bromo Analog Comparison

Compared to the chloro analog 2-amino-5-chloro-4-methylphenol (CAS 1267409-17-5), the bromo-substituted target compound exhibits a higher molecular weight (202.05 g/mol vs. 157.6 g/mol) and increased lipophilicity due to bromine's larger atomic radius and polarizability [1]. The calculated logP for 2-amino-5-bromo-4-methylphenol is approximately 1.9 [2], while the chloro analog is predicted to have a lower logP (~1.5-1.7) based on halogen contributions. This difference influences membrane permeability and metabolic stability in biological systems.

Lipophilicity Molecular Weight Halogen Effect

Synthetic Versatility: Bromo Substituent as a Superior Cross-Coupling Handle vs. Non-Halogenated Parent

The presence of a bromine atom at the 5-position renders 2-amino-5-bromo-4-methylphenol a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a feature absent in the non-halogenated parent compound 2-amino-4-methylphenol (CAS 95-84-1) . While specific kinetic data for this exact compound are not publicly available, the bromoarene motif is well-established to undergo oxidative addition with Pd(0) catalysts, enabling efficient C–C and C–N bond formation [1]. In contrast, the non-halogenated analog requires less efficient or harsher functionalization strategies.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Potential Biological Activity Differentiation: Inferred Selectivity Profile from Patent Disclosures

Patent literature identifies 2-amino-5-bromo-4-methylphenol as a key intermediate in the synthesis of compounds that modulate store-operated calcium (SOC) channels and RET kinase activity [1][2]. While the unmodified compound itself has not been profiled in head-to-head assays against its isomers, the specific 5-bromo-4-methyl substitution pattern is crucial for the activity of downstream derivatives, as evidenced by structure-activity relationship (SAR) studies in these patents. The 4-bromo-5-methyl isomer, for example, would yield a different spatial arrangement of substituents, likely altering target engagement.

SOC Channel Calcium Signaling RET Kinase

Optimal Research and Industrial Applications for 2-Amino-5-bromo-4-methylphenol Based on Differentiated Properties


Medicinal Chemistry: Intermediate for Targeted Kinase and Ion Channel Modulators

This compound is a critical building block for synthesizing inhibitors of RET kinase and modulators of store-operated calcium (SOC) channels, as disclosed in patents US20220348585A1 and US20110263612A1 [1]. Its specific 5-bromo-4-methyl substitution pattern is essential for the structure-activity relationship (SAR) of these therapeutic agents. Procurement of the precise regioisomer ensures fidelity to published synthetic routes and avoids activity loss due to isomeric contamination.

Cross-Coupling Chemistry: A Bromoarene Scaffold for Complex Molecule Construction

The 5-bromo substituent makes 2-amino-5-bromo-4-methylphenol an ideal substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions . This enables efficient introduction of diverse aryl, heteroaryl, or amine groups, a capability not shared by its non-halogenated parent analog (2-amino-4-methylphenol). This application is highly relevant for creating libraries of functionalized aromatic compounds in drug discovery and materials science.

Analytical Chemistry: Heavier Halogen for Mass Spectrometry and Crystallography

The presence of a bromine atom, with its characteristic isotopic pattern, provides a distinct advantage in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, facilitating metabolite identification and quantification . Additionally, the higher atomic number of bromine compared to chlorine can be advantageous in X-ray crystallography for phasing and electron density map interpretation.

Polymer and Materials Science: Monomer for Conductive or Functional Polymers

The bifunctional nature of this compound (amino and hydroxyl groups) combined with the bromine handle allows for oxidative oligomerization or polymerization to create functional materials. Studies on related dibrominated aminophenols demonstrate the potential to form oligomers with interesting photoluminescent and thermal properties [2]. The specific substitution pattern of 2-amino-5-bromo-4-methylphenol may yield polymers with unique electronic or morphological characteristics.

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